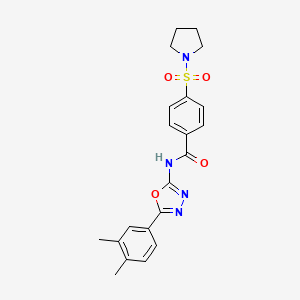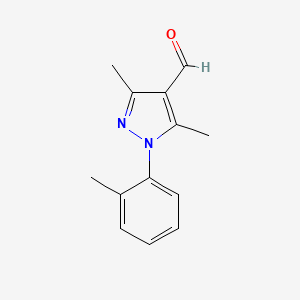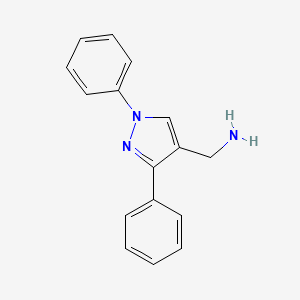![molecular formula C18H18F3N7O B2380617 6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2195936-41-3](/img/structure/B2380617.png)
6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 1,2,4-triazole ring, which is a type of triazole consisting of a five-membered ring with two carbon atoms and three nitrogen atoms . Triazoles are known for their stability and have been used as building blocks in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-triazoles can generally be synthesized using the azide alkyne Huisgen cycloaddition, where an azide and an alkyne undergo a 1,3-dipolar cycloaddition reaction .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring, which is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For instance, the presence of the 1,2,4-triazole ring could contribute to its stability .Scientific Research Applications
Understanding Metabolism and Disposition in Humans
One study detailed the metabolism and disposition of BMS-690514, an inhibitor targeting human epidermal growth factor and vascular endothelial growth factor receptors, showcasing the metabolic pathways and excretion methods of complex molecules in humans. This research illuminates how similar compounds are metabolized and disposed of in the human body, indicating the broad applicability of such compounds in developing treatments for conditions like non-small-cell lung cancer and metastatic breast cancer (Christopher et al., 2010).
Drug Metabolism and Pharmacokinetics
Another important application is in the field of pharmacokinetics and pharmacodynamics, as seen in the study of venetoclax, a B-cell lymphoma-2 inhibitor. The research highlights the process of absorption, metabolism, and excretion of pharmaceutical compounds, providing a framework for understanding the behavior of similar chemical entities in the body. This study underscores the significance of thorough metabolic profiling in drug development and patient treatment strategies (Hong Liu et al., 2017).
Neuropharmacology and Receptor Studies
Research on compounds like 5-Hydroxytryptamine1A receptor antagonists, such as DU 125530, provides insight into neuropharmacology and receptor studies. These studies explore the occupancy and efficacy of compounds on specific brain receptors, aiding in the development of treatments for anxiety and mood disorders. Such research demonstrates the potential of structurally complex compounds in elucidating the mechanisms of action within the brain and developing novel therapeutic agents (Rabiner et al., 2002).
Exploring Toxicity and Safety Profiles
The study of the toxicity profile of 5-amino-2-(trifluoromethyl)pyridine acts as a precursor to understanding the safety and potential risks associated with chemical compounds. By examining cases of toxicity, such as methemoglobinemia and toxic encephalopathy, researchers can better understand the adverse effects of chemical exposure, leading to improved safety regulations and preventive measures in industrial and pharmaceutical contexts (Tao et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)-2-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7O/c19-18(20,21)14-2-1-7-23-17(14)26-8-5-13(6-9-26)10-27-16(29)4-3-15(25-27)28-12-22-11-24-28/h1-4,7,11-13H,5-6,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIIESBIHUBSLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=C(C=CC=N4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2380538.png)
![Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B2380539.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid](/img/structure/B2380541.png)




![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide](/img/structure/B2380552.png)
![2-[[oxo-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-yl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B2380553.png)



